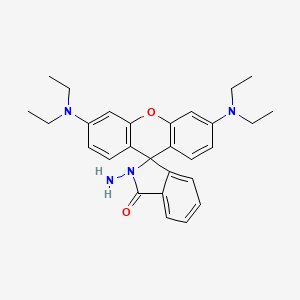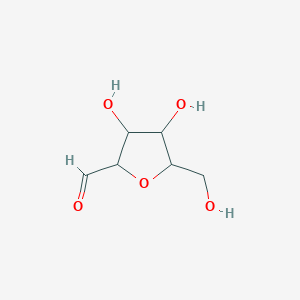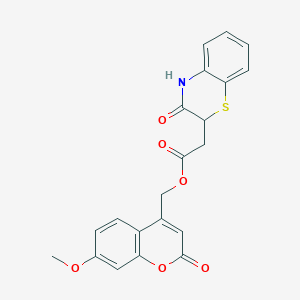![molecular formula C21H22ClN7 B1229950 N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)
N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a member of piperazines.
Applications De Recherche Scientifique
Antidepressant Potential and Adenosine Receptor Affinity
The compound and its class, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, have been found to reduce immobility in Porsolt's behavioral despair model in rats, suggesting potential as rapid-acting antidepressant agents. They also bind avidly to adenosine A1 and A2 receptors, which could influence their antidepressant activity. Optimal activity is linked to specific substituents in the molecular structure, affecting their affinity for A1 and A2 receptors. This dual activity of adenosine receptor affinity and behavioral impact highlights the compound's potential in psychiatric pharmacology (Sarges et al., 1990).
Antimicrobial Activities
Several derivatives of the 1,2,4-triazoloquinoxaline class have been synthesized and evaluated for antimicrobial activities. Some of these derivatives exhibit significant activities against various microorganisms, indicating their potential as antibacterial and antifungal agents. The structure-activity relationship (SAR) studies associated with these compounds are crucial for understanding their mechanism of action and for the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activity. Specific derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests that the structural framework of these compounds could be crucial in the development of novel anticancer therapies (Reddy et al., 2015).
Propriétés
Formule moléculaire |
C21H22ClN7 |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H22ClN7/c22-16-4-3-5-17(14-16)28-12-10-27(11-13-28)9-8-23-20-21-26-24-15-29(21)19-7-2-1-6-18(19)25-20/h1-7,14-15H,8-13H2,(H,23,25) |
Clé InChI |
QRXATNXWXUVPJZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC2=NC3=CC=CC=C3N4C2=NN=C4)C5=CC(=CC=C5)Cl |
SMILES canonique |
C1CN(CCN1CCNC2=NC3=CC=CC=C3N4C2=NN=C4)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-2-furancarboxylic acid [2-oxo-2-[3-(1-piperidinylsulfonyl)anilino]ethyl] ester](/img/structure/B1229871.png)

![2-[4-(5-{[(2-Methylphenyl)sulfonyl]methyl}-2-furoyl)piperazin-1-yl]pyrimidine](/img/structure/B1229877.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229879.png)




![2-Pyridinecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1229884.png)




![N,N-dimethyl-3-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1229890.png)